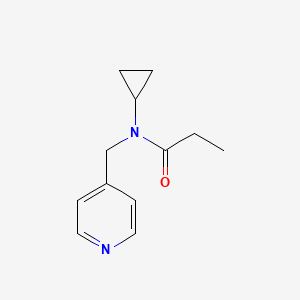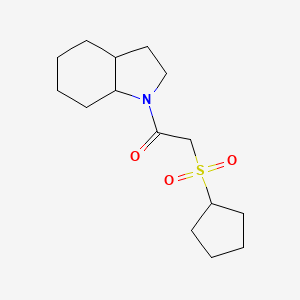
N-(oxolan-2-ylmethyl)-2-(1,2,3,4-tetrahydronaphthalen-1-ylsulfonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(oxolan-2-ylmethyl)-2-(1,2,3,4-tetrahydronaphthalen-1-ylsulfonyl)acetamide, also known as OTSA, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mechanism of Action
N-(oxolan-2-ylmethyl)-2-(1,2,3,4-tetrahydronaphthalen-1-ylsulfonyl)acetamide acts as a potent inhibitor of L-type calcium channels, which are involved in the regulation of calcium influx into cells. By blocking these channels, N-(oxolan-2-ylmethyl)-2-(1,2,3,4-tetrahydronaphthalen-1-ylsulfonyl)acetamide can modulate cellular processes such as neurotransmitter release, muscle contraction, and gene expression.
Biochemical and physiological effects:
N-(oxolan-2-ylmethyl)-2-(1,2,3,4-tetrahydronaphthalen-1-ylsulfonyl)acetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of calcium-dependent processes such as synaptic transmission and muscle contraction. It has also been shown to modulate gene expression in neuronal cells, suggesting a potential role in the regulation of neuronal function.
Advantages and Limitations for Lab Experiments
One advantage of using N-(oxolan-2-ylmethyl)-2-(1,2,3,4-tetrahydronaphthalen-1-ylsulfonyl)acetamide in lab experiments is its potency as a calcium channel blocker, which allows for precise modulation of calcium-dependent processes. However, one limitation of using N-(oxolan-2-ylmethyl)-2-(1,2,3,4-tetrahydronaphthalen-1-ylsulfonyl)acetamide is its potential for off-target effects, which can complicate data interpretation.
Future Directions
Future research on N-(oxolan-2-ylmethyl)-2-(1,2,3,4-tetrahydronaphthalen-1-ylsulfonyl)acetamide could focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. Additionally, studies could investigate the use of N-(oxolan-2-ylmethyl)-2-(1,2,3,4-tetrahydronaphthalen-1-ylsulfonyl)acetamide in combination with other compounds to enhance its effectiveness and reduce potential off-target effects. Finally, research could explore the use of N-(oxolan-2-ylmethyl)-2-(1,2,3,4-tetrahydronaphthalen-1-ylsulfonyl)acetamide in animal models of neurological disorders to assess its potential as a therapeutic agent.
Synthesis Methods
The synthesis of N-(oxolan-2-ylmethyl)-2-(1,2,3,4-tetrahydronaphthalen-1-ylsulfonyl)acetamide involves a multi-step process that begins with the reaction of 1,2,3,4-tetrahydronaphthalene with chlorosulfonic acid to produce 1,2,3,4-tetrahydronaphthalene-1-sulfonyl chloride. This compound is then reacted with N-(oxolan-2-ylmethyl)amine to produce N-(oxolan-2-ylmethyl)-2-(1,2,3,4-tetrahydronaphthalen-1-ylsulfonyl)acetamide.
Scientific Research Applications
N-(oxolan-2-ylmethyl)-2-(1,2,3,4-tetrahydronaphthalen-1-ylsulfonyl)acetamide has been used in various scientific research applications, including as a tool for studying the role of calcium channels in cellular processes. It has also been used to investigate the effects of calcium channel blockers on neuronal function and synaptic transmission. Additionally, N-(oxolan-2-ylmethyl)-2-(1,2,3,4-tetrahydronaphthalen-1-ylsulfonyl)acetamide has been studied for its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(oxolan-2-ylmethyl)-2-(1,2,3,4-tetrahydronaphthalen-1-ylsulfonyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c19-17(18-11-14-7-4-10-22-14)12-23(20,21)16-9-3-6-13-5-1-2-8-15(13)16/h1-2,5,8,14,16H,3-4,6-7,9-12H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKXHADPXUWPTAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)S(=O)(=O)CC(=O)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(5-Acetamido-2-methylphenyl)sulfonyl-methylamino]acetic acid](/img/structure/B7567000.png)

![3-[4-(2-Methyl-1-methylsulfonyl-2,3-dihydroindol-5-yl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B7567012.png)

![N-[4-(3-methylphenoxy)phenyl]-2-propan-2-ylsulfonylacetamide](/img/structure/B7567035.png)
![N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]-2-pyrimidin-2-yl-1,3-thiazole-4-carboxamide](/img/structure/B7567039.png)

![N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B7567053.png)
![N-[[3-(morpholin-4-ylmethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7567072.png)

![N-[2-(2-methoxyphenyl)-2-piperidin-1-ylethyl]quinoline-8-carboxamide](/img/structure/B7567086.png)
![2-imidazol-1-yl-N-[(3-methoxyphenyl)methyl]ethanamine](/img/structure/B7567093.png)